HPPD Inhibitory Activity: Alkenyl Substitution Generally Decreases Potency Relative to Saturated Alkyl Chains
In a comprehensive SAR study of 2-acyl-cyclohexane-1,3-dione congeners against plant HPPD, molecules possessing a double bond, hydroxy, or methyl group beyond the essential structural features on the cyclohexane ring generally exhibited decreased HPPD inhibiting activity [1]. While this study does not provide a direct IC50 for 2-Allyl-1,3-cyclohexanedione, it establishes a class-level inference: the presence of the allyl double bond is expected to confer lower HPPD inhibitory potency compared to saturated alkyl analogs of similar chain length. For procurement decisions targeting HPPD-related herbicidal research, this indicates that 2-Allyl-1,3-cyclohexanedione is not an optimal choice for maximizing HPPD inhibition and would be outperformed by saturated 2-alkyl-1,3-cyclohexanediones.
| Evidence Dimension | HPPD Inhibitory Activity (Qualitative SAR) |
|---|---|
| Target Compound Data | Expected decreased activity (class inference based on presence of allyl double bond) |
| Comparator Or Baseline | Saturated 2-alkyl-1,3-cyclohexanediones (e.g., C11 alkyl chain: I50app = 0.18 μM) |
| Quantified Difference | Not directly quantified; class-level SAR indicates allyl substitution reduces activity vs. saturated alkyl chains |
| Conditions | In vitro plant HPPD enzyme inhibition assay |
Why This Matters
This SAR directs procurement away from 2-Allyl-1,3-cyclohexanedione for HPPD-targeted herbicide development, saving resources that would be better allocated to saturated alkyl analogs.
- [1] Ooka, J. K., Correia, M. V., Scotti, M. T., Fokoue, H. H., Yamaguchi, L. F., Kato, M. J., Dayan, F. E., & Owens, D. K. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants, 11(17), 2269. View Source
